4-Bromo-3,6-dimethoxy-5-methylbenzene-1,2-diol
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Overview
Description
4-Bromo-3,6-dimethoxy-5-methylbenzene-1,2-diol is an organic compound belonging to the class of brominated aromatic compounds It is characterized by the presence of bromine, methoxy, and methyl groups attached to a benzene ring, along with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,6-dimethoxy-5-methylbenzene-1,2-diol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3,4,5-trimethoxytoluene, followed by methoxylation and oxidation reactions . The reaction conditions often include the use of brominating agents such as sodium bromide and hydrogen peroxide in acetic acid, followed by methoxylation using sodium methoxide and cuprous bromide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is tailored to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,6-dimethoxy-5-methylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide and acetic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, quinones, and other aromatic compounds with modified functional groups .
Scientific Research Applications
4-Bromo-3,6-dimethoxy-5-methylbenzene-1,2-diol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3,6-dimethoxy-5-methylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, it can modulate signaling pathways such as MAPK and NF-κB, which are involved in inflammation and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxy-6-methylbenzene-1,3-diol: This compound shares similar structural features but lacks the bromine atom.
3,4-Dimethoxy-6-methylbenzene-1,2-diol: Another closely related compound with similar functional groups but different substitution patterns.
Uniqueness
4-Bromo-3,6-dimethoxy-5-methylbenzene-1,2-diol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
920008-55-5 |
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Molecular Formula |
C9H11BrO4 |
Molecular Weight |
263.08 g/mol |
IUPAC Name |
4-bromo-3,6-dimethoxy-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C9H11BrO4/c1-4-5(10)9(14-3)7(12)6(11)8(4)13-2/h11-12H,1-3H3 |
InChI Key |
PSWFAOKSMQSOQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)OC)O)O)OC |
Origin of Product |
United States |
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